2-(2-methyl-1,3-oxazol-4-yl)ethan-1-amine
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Overview
Description
2-(2-methyl-1,3-oxazol-4-yl)ethan-1-amine is a chemical compound with the molecular formula C6H10N2O It is an organic compound that belongs to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
The primary target of 2-(2-Methyl-1,3-oxazol-4-yl)ethanamine is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
2-(2-Methyl-1,3-oxazol-4-yl)ethanamine, also known as oxazopt, interacts with hCA II as an isoform-selective inhibitor . It binds to the enzyme, inhibiting its activity and thereby affecting the balance of carbon dioxide and bicarbonate in the body .
Biochemical Pathways
The inhibition of hCA II by oxazopt impacts several biochemical pathways. As hCA II is involved in the regulation of pH and fluid balance in various tissues, its inhibition can affect these processes . .
Pharmacokinetics
The compound’s interaction with hca ii suggests it is likely to be absorbed and distributed to tissues where this enzyme is present .
Result of Action
The inhibition of hCA II by oxazopt can lead to changes in pH and fluid balance in tissues where this enzyme is active. This can have various effects at the molecular and cellular level, depending on the specific tissue and physiological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-oxazol-4-yl)ethan-1-amine typically involves the reaction of 2-methyl-1,3-oxazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production may also involve additional purification steps to remove impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1,3-oxazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2-methyl-1,3-oxazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethanamine
- **2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethanamine
- **1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
Uniqueness
2-(2-methyl-1,3-oxazol-4-yl)ethan-1-amine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its oxazole ring and ethylamine side chain make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-methyl-1,3-oxazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-8-6(2-3-7)4-9-5/h4H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAPYBXJPGJFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267483-61-3 |
Source
|
Record name | 2-(2-methyl-1,3-oxazol-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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